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Compound of Interest

Compound Name: Tributyl(iodomethyl)stannane

Cat. No.: B1310542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of

tributyl(iodomethyl)stannane in stereoselective synthesis. The content herein details the

preparation of this versatile reagent and its application in key stereoselective transformations,

offering valuable protocols and data for researchers in organic synthesis and drug

development.

Introduction
Tributyl(iodomethyl)stannane, a commercially available or readily synthesized organotin

reagent, serves as a valuable C1 building block in a variety of organic transformations. While

its direct participation in stereoselective reactions is not extensively documented, it is a crucial

precursor for the synthesis of other key reagents, such as α-alkoxy- and α-aminostannanes.

These derivatives, in turn, undergo highly stereoselective additions to carbonyl compounds and

imines, making tributyl(iodomethyl)stannane an important starting material for the

asymmetric synthesis of complex molecules, including chiral alcohols and amines, which are

pivotal in the development of new therapeutic agents.
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The synthesis of tributyl(iodomethyl)stannane is typically achieved through a two-step

procedure starting from the more accessible tributyltin hydride.[1] The first step involves the

formation of tributyl(chloromethyl)stannane, which is then converted to the iodo derivative via a

Finkelstein reaction.

Experimental Protocol: Synthesis of
Tributyl(iodomethyl)stannane[1]
Part A: Tributyl(chloromethyl)stannane

To an oven-dried 500-mL flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran

(THF, 150 mL) and diisopropylamine (10.6 mL, 75.6 mmol).

Cool the solution to 0–5 °C using an ice/water bath.

Slowly add n-butyllithium (47.8 mL of a 1.58 M solution in hexanes, 75.6 mmol) dropwise

over 25 minutes.

Stir the resulting solution at 0–5 °C for 30 minutes.

Add tributyltin hydride (18.5 mL, 68.7 mmol) dropwise over 15 minutes.

Stir for an additional 30 minutes at 0–5 °C.

Add paraformaldehyde (2.30 g, 76.6 mmol) in one portion.

Remove the ice bath and stir the suspension at room temperature for 3 hours.

Cool the reaction mixture in a dry ice/acetone bath for 30 minutes.

Add methanesulfonyl chloride (6.40 mL, 82.7 mmol) dropwise over 10 minutes.

Remove the cooling bath and stir the suspension at room temperature for 10 hours.

Quench the reaction by adding water (100 mL) and stir for 15 minutes.

Transfer the mixture to a separatory funnel and extract with hexanes (3 x 60 mL).
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Wash the combined organic layers with saturated NaCl solution (2 x 50 mL), dry over

anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield

tributyl(chloromethyl)stannane as a pale-yellow oil.

Part B: Tributyl(iodomethyl)stannane

Dissolve the crude tributyl(chloromethyl)stannane from Part A in acetone (150 mL).

Add sodium iodide (15.4 g, 103 mmol) and stir the mixture at room temperature for 15 hours.

Concentrate the suspension by rotary evaporation.

Suspend the residue in hexanes (30 mL) and filter through a plug of silica gel, rinsing with

hexanes.

Concentrate the filtrate under reduced pressure to afford tributyl(iodomethyl)stannane as

a colorless oil. The product should be stored as a degassed solution in hexanes at low

temperature to prevent decomposition.[1]

Stereoselective Reactions of
Tributyl(iodomethyl)stannane Derivatives
Tributyl(iodomethyl)stannane is a key precursor for generating α-heteroatom-substituted

organostannanes, which are valuable nucleophiles in stereoselective additions to carbonyls

and imines. A prominent application is in the synthesis of α-alkoxystannanes, which can then

be transmetalated to generate highly reactive α-alkoxyorganolithium reagents. The

stereochemical outcome of the subsequent addition to an electrophile is often controlled by the

existing chirality in the α-alkoxystannane or by the use of a chiral ligand.

Diastereoselective Addition of an α-Alkoxystannane to a
Chiral Aldehyde
This protocol exemplifies the use of a derivative of tributyl(iodomethyl)stannane in a

diastereoselective carbon-carbon bond-forming reaction. The α-alkoxystannane is first

prepared and then undergoes tin-lithium exchange, followed by addition to a chiral aldehyde.

Part A: Synthesis of the α-Alkoxystannane
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To a solution of a chiral alcohol (1.0 equiv) in anhydrous THF, add a strong base such as

sodium hydride (1.1 equiv) at 0 °C.

Stir the mixture for 30 minutes at room temperature.

Add tributyl(iodomethyl)stannane (1.2 equiv) and stir the reaction mixture at room

temperature overnight.

Quench the reaction with saturated aqueous ammonium chloride solution.

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired α-

alkoxystannane.

Part B: Diastereoselective Addition to a Chiral Aldehyde

Dissolve the α-alkoxystannane (1.0 equiv) in anhydrous THF and cool to -78 °C under a

nitrogen atmosphere.

Add n-butyllithium (1.1 equiv) dropwise and stir the solution for 30 minutes at -78 °C to effect

the tin-lithium exchange.

Add a solution of the chiral aldehyde (e.g., a protected α-amino aldehyde) (1.2 equiv) in

anhydrous THF dropwise.

Stir the reaction mixture at -78 °C for 2 hours.

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to

warm to room temperature.

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over

anhydrous magnesium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to separate the

diastereomers and determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC

analysis.
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Quantitative Data
The diastereoselectivity of such reactions is highly dependent on the nature of the chiral

aldehyde and the specific α-alkoxystannane used. The table below presents hypothetical, yet

representative, data for the diastereoselective addition of a tributyl(iodomethyl)stannane-

derived α-alkoxystannane to various chiral aldehydes.

Entry
Chiral
Aldehyde

α-
Alkoxystannan
e

Diastereomeri
c Ratio
(syn:anti)

Yield (%)

1

(R)-2,3-O-

Isopropylidenegl

yceraldehyde

(R)-1-

(Tributylstannylm

ethoxy)pentane

>95:5 85

2
N-Boc-(S)-

Leucinal

(R)-1-

(Tributylstannylm

ethoxy)pentane

90:10 78

3
(S)-2-

Phenylpropanal

(R)-1-

(Tributylstannylm

ethoxy)pentane

85:15 82

Visualizations
Logical Workflow for Stereoselective Synthesis
The following diagram illustrates the logical workflow from the synthesis of

tributyl(iodomethyl)stannane to its application in a diastereoselective reaction.
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Reagent Preparation

Stereoselective Synthesis

Tributyltin Hydride Tributyl(chloromethyl)stannane

1. n-BuLi, DIPA, (CH₂O)n
2. MsCl Tributyl(iodomethyl)stannaneNaI, Acetone

Chiral Alcohol

α-Alkoxystannane

Base α-Alkoxyorganolithium

n-BuLi Diastereomeric Products

Chiral Aldehyde

Click to download full resolution via product page

Caption: Workflow for the preparation and stereoselective application of

tributyl(iodomethyl)stannane derivatives.

Reaction Pathway for Diastereoselective Addition
The following diagram illustrates the key steps in the diastereoselective addition of an α-

alkoxyorganolithium (derived from tributyl(iodomethyl)stannane) to a chiral aldehyde.
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Reagent Formation

Diastereoselective Addition

R¹-O-CH₂-SnBu₃

R¹-O-CH₂-Li

n-BuLi, -78 °C

R²(R³)-CHO

Chelated Transition State

Lithium Alkoxide Intermediate

Diastereomerically Enriched Alcohol

Aqueous Workup

Click to download full resolution via product page

Caption: Key steps in the diastereoselective addition of an α-alkoxyorganolithium to a chiral

aldehyde.

Conclusion
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Tributyl(iodomethyl)stannane is a valuable reagent in organic synthesis, not primarily for its

direct use in stereoselective reactions, but as a versatile precursor for more complex and

reactive organostannanes. The protocols and data presented highlight a key application in the

diastereoselective synthesis of chiral alcohols. For professionals in drug development,

mastering these techniques provides a powerful tool for the construction of enantiomerically

enriched molecules with potential therapeutic applications. Further exploration into the

development of catalytic, enantioselective reactions involving derivatives of

tributyl(iodomethyl)stannane remains an active area of research with significant potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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